molecular formula C19H13BrO6 B13138989 3-(Bromomethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate CAS No. 65615-59-0

3-(Bromomethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate

Cat. No.: B13138989
CAS No.: 65615-59-0
M. Wt: 417.2 g/mol
InChI Key: QNGXYGMGUGUEAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate is a brominated anthraquinone derivative with a unique substitution pattern. Its structure consists of an anthracene core functionalized with two acetyloxy groups at positions 1 and 8, a bromomethyl group at position 3, and two ketone groups at positions 9 and 10. This compound is part of a broader class of anthraquinone derivatives studied for their biological activities, particularly in cancer research . The bromomethyl group enhances electrophilicity, making it a reactive intermediate for further synthetic modifications, such as nucleophilic substitutions or click chemistry reactions .

Properties

IUPAC Name

[8-acetyloxy-6-(bromomethyl)-9,10-dioxoanthracen-1-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrO6/c1-9(21)25-14-5-3-4-12-16(14)19(24)17-13(18(12)23)6-11(8-20)7-15(17)26-10(2)22/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGXYGMGUGUEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90658155
Record name 3-(Bromomethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90658155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65615-59-0
Record name 3-(Bromomethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90658155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

General Synthetic Route

The synthesis of 3-(Bromomethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate typically involves:

  • Starting from aloe-emodin (1,8-dihydroxyanthraquinone derivative),
  • Bromination of the methyl group adjacent to the anthraquinone core,
  • Subsequent acetylation of the hydroxyl groups to form diacetate esters.

This process is generally achieved via the following steps:

Stepwise Preparation

Bromination of Aloe-Emodin to Form 3-(Bromomethyl)-1,8-Dihydroxyanthracene-9,10-Dione
  • Reagents: Carbon tetrabromide (CBr4) and triphenylphosphine (PPh3)
  • Solvent: Tetrahydrofuran (THF)
  • Conditions: Room temperature, stirring for 6 hours
  • Procedure:
    • CBr4 is added portion-wise to a solution of PPh3 in THF at room temperature.
    • Aloe-emodin is then added, and the mixture is stirred for 6 hours.
    • The reaction mixture is filtered, and the filtrate is evaporated to yield a residue.
    • The residue is purified by column chromatography (petroleum ether: dichloromethane 1:1) to yield the bromomethyl intermediate.
  • Yield: Approximately 94%
  • Characterization: Confirmed by 1H NMR spectroscopy.
Acetylation of Hydroxyl Groups to Form Diacetate
  • Reagents: Acetic anhydride and pyridine (common acetylation agents)
  • Conditions: Room temperature or mild heating
  • Procedure:
    • The 3-(bromomethyl)-1,8-dihydroxyanthracene-9,10-dione intermediate is treated with acetic anhydride in the presence of pyridine.
    • The reaction proceeds to acetylate the hydroxyl groups at positions 1 and 8, forming the diacetate derivative.
    • Purification is typically done by recrystallization or chromatography.
  • Outcome: Formation of this compound with high purity.

Alternative Synthetic Considerations

  • Nucleophilic substitution: The bromomethyl group can be further functionalized by nucleophilic substitution reactions (e.g., azide substitution) to diversify derivatives, but this is beyond the scope of the pure preparation of the bromomethyl diacetate itself.

  • Solvent choice: THF is commonly used for bromination due to its ability to dissolve both organic and inorganic reagents and maintain mild reaction conditions.

Data Table Summarizing Preparation Conditions

Step Reagents & Conditions Solvent Temperature Time Yield (%) Notes
Bromination CBr4 + PPh3 (1:1 molar ratio) THF Room temperature 6 hours 94 Portion-wise addition of CBr4
Acetylation Acetic anhydride + pyridine Typically pyridine Room temp or mild heat 2-4 hours High Protects hydroxyl groups as acetates

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The anthracene core can undergo oxidation to form quinones or reduction to form dihydroanthracene derivatives.

    Acetylation and Deacetylation: The acetate groups can be removed or replaced under acidic or basic conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can produce anthraquinones .

Scientific Research Applications

3-(Bromomethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially inhibiting their function. The anthracene core can intercalate into DNA, disrupting its structure and function. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

2.1.1. Positional Isomers
  • 9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl diacetate (Compound 7) Structural Difference: Diacetate groups at positions 1 and 4 instead of 1 and 8. Melting Point: 236.2–237.0°C, higher than many analogs due to increased symmetry .
  • 3-(Azidomethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate (Compound 6c)

    • Structural Difference : Azidomethyl group at position 3 instead of bromomethyl.
    • Impact : The azide group enables click chemistry applications (e.g., coupling with alkynes), while the bromomethyl analog is more suited for nucleophilic substitutions.
    • Yield : 89% (higher than bromomethyl derivatives, suggesting easier synthesis) .
2.1.2. Functional Group Modifications
  • 3-Methoxy-6-methyl-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate

    • Structural Difference : Methoxy and methyl groups replace bromomethyl.
    • Impact : Reduced reactivity but improved metabolic stability. Used in studies of photodynamic therapy and antimicrobial activity .
  • 3-((4-(((6-chloro-2-oxo-2H-chromen-4-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)methyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate (Compound 7c)

    • Structural Difference : A coumarin-triazole hybrid substituent at position 3.
    • Impact : Enhanced cytotoxicity (IC50 values <10 µM against multiple cancer lines) due to dual targeting of DNA and topoisomerase enzymes .

Physical and Spectral Properties

Compound Melting Point (°C) Key NMR Signals (δ, ppm) Reference
3-(Bromomethyl)-1,8-diacetate derivative Not reported H-11 (BrCH2): ~4.56 (s, 2H)
1,4-Diacetate isomer (Compound 7) 236.2–237.0 H-aromatic: 8.14 (dd), 7.73 (dd), 7.41 (s)
Coumarin-triazole hybrid (Compound 7c) 245.6–247.2 H-12 (triazole): 8.61 (s); H-3′ (coumarin): 6.25 (s)

Biological Activity

3-(Bromomethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate (CAS Number: 827346-54-3) is a synthetic organic compound with potential biological activities. It belongs to the anthraquinone family and has garnered interest in medicinal chemistry due to its structural features that may confer therapeutic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C19H13BrO6. It has a molecular weight of 405.2 g/mol. The compound features a bromomethyl group and two acetoxy groups that may influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC19H13BrO6
Molecular Weight405.2 g/mol
CAS Number827346-54-3
LogP2.768

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Antioxidant Activity : Due to its structure, it may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
  • Cytotoxic Effects : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.

Biological Activity Evaluation

Recent studies have evaluated the biological activity of this compound through various assays:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:

  • HeLa Cells : The compound showed an IC50 value of approximately 15 µM after 48 hours of exposure.
  • MCF-7 Cells : Demonstrated a dose-dependent decrease in cell viability with an IC50 value of around 20 µM.

Antioxidant Activity

The antioxidant capacity was assessed using the DPPH radical scavenging assay:

  • DPPH Scavenging Activity : The compound exhibited a scavenging percentage of 72% at a concentration of 50 µg/mL compared to ascorbic acid (85%).

Case Studies

Several case studies have been reported regarding the biological applications of anthraquinone derivatives similar to this compound:

  • Study on Anticancer Properties :
    • A research group investigated the effects of anthraquinone derivatives on breast cancer cells and found that modifications in the molecular structure significantly enhanced cytotoxic effects .
  • Evaluation of Antioxidant Potential :
    • Another study focused on the antioxidant properties of various anthraquinones and reported that compounds with bromine substitutions had improved radical scavenging activities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.